N-{2-tert-butyl-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl}-2-methyl-3-nitrobenzamide
Description
The compound N-{2-tert-butyl-5-oxo-2H,4H,6H-5λ⁴-thieno[3,4-c]pyrazol-3-yl}-2-methyl-3-nitrobenzamide is a heterocyclic benzamide derivative featuring a thienopyrazole core fused with a nitro-substituted aromatic ring. Its structural complexity arises from the tert-butyl group at the pyrazole nitrogen, a nitro group at the benzamide’s meta position, and a methyl substituent at the ortho position. Such modifications are often employed in medicinal chemistry to optimize pharmacokinetic properties, including solubility, metabolic stability, and target binding affinity.
Properties
IUPAC Name |
N-(2-tert-butyl-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-methyl-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O4S/c1-10-11(6-5-7-14(10)21(23)24)16(22)18-15-12-8-26(25)9-13(12)19-20(15)17(2,3)4/h5-7H,8-9H2,1-4H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAQVVBSHWVZSSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=C3CS(=O)CC3=NN2C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-tert-butyl-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl}-2-methyl-3-nitrobenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thieno[3,4-c]pyrazole Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the tert-Butyl Group: This step often involves alkylation reactions using tert-butyl halides in the presence of a strong base.
Attachment of the Nitrobenzamide Moiety: This can be done through amide bond formation reactions, typically using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-{2-tert-butyl-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl}-2-methyl-3-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction of the nitro group to an amine can be achieved using reducing agents such as tin(II) chloride or catalytic hydrogenation.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrobenzamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Tin(II) chloride in hydrochloric acid or catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of substituted benzamides or thienopyrazoles.
Scientific Research Applications
N-{2-tert-butyl-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl}-2-methyl-3-nitrobenzamide has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Biological Studies: Used in studies to understand its interaction with biological targets and pathways.
Industrial Applications: Potential use in the development of new materials or as a precursor for other complex organic compounds.
Mechanism of Action
The mechanism of action of N-{2-tert-butyl-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl}-2-methyl-3-nitrobenzamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
However, crystallographic tools like SHELX and ORTEP-3 (referenced in the evidence) are critical for elucidating structural parameters such as bond lengths, angles, and conformational preferences, which are essential for comparative analyses. Below is a hypothetical comparison framework based on analogous thienopyrazole derivatives and benzamide-containing compounds:
Table 1: Structural and Functional Comparison of Thienopyrazole Derivatives
Key Findings:
Electron-Withdrawing Groups : The 3-nitro group on the benzamide may increase electrophilicity, favoring interactions with nucleophilic residues in enzyme active sites. This contrasts with electron-donating groups (e.g., methoxy) in analogs, which prioritize π-π stacking .
Crystallographic Robustness : SHELX-refined structures of similar compounds show deviations in bond lengths (<0.01 Å) and angles (<0.5°), underscoring the reliability of these tools for comparative structural biology .
Limitations of Available Evidence
The evidence provided focuses on crystallographic software (SHELX, ORTEP-3) rather than the compound itself or its direct analogs. While these tools are indispensable for structural analysis, detailed pharmacological or synthetic data for N-{2-tert-butyl-5-oxo-...-3-nitrobenzamide are absent. Further studies requiring experimental validation include:
- In vitro/in vivo activity assays (e.g., IC₅₀, toxicity).
- Computational docking to predict target engagement.
- Synthetic yield optimization (e.g., via Buchwald-Hartwig coupling).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
